6-Fluoro-2-(methylthio)-8-nitro-4H-benzo[e][1,3]thiazin-4-one
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Overview
Description
6-Fluoro-2-(methylthio)-8-nitro-4H-benzo[e][1,3]thiazin-4-one is a heterocyclic compound that contains fluorine, sulfur, and nitrogen atoms within its structure. This compound is part of the thiazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-(methylthio)-8-nitro-4H-benzo[e][1,3]thiazin-4-one typically involves the reaction of 2-fluoro-5-nitrobenzyl bromide with thiourea in a sequential SN2-SNAr process . The reaction is carried out in acetonitrile, followed by the addition of triethylamine in N,N-dimethylformamide (DMF) to complete the transformation .
Industrial Production Methods
This may include the use of advanced purification techniques and large-scale reactors to facilitate the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-(methylthio)-8-nitro-4H-benzo[e][1,3]thiazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro group can yield corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted thiazine derivatives.
Scientific Research Applications
6-Fluoro-2-(methylthio)-8-nitro-4H-benzo[e][1,3]thiazin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Fluoro-2-(methylthio)-8-nitro-4H-benzo[e][1,3]thiazin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one: Similar structure with trifluoromethyl substitution.
6-Nitro-4H-benzo[d][1,3]thiazin-2-amine: Similar core structure with different functional groups.
Uniqueness
6-Fluoro-2-(methylthio)-8-nitro-4H-benzo[e][1,3]thiazin-4-one is unique due to its specific combination of fluorine, methylthio, and nitro groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C9H5FN2O3S2 |
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Molecular Weight |
272.3 g/mol |
IUPAC Name |
6-fluoro-2-methylsulfanyl-8-nitro-1,3-benzothiazin-4-one |
InChI |
InChI=1S/C9H5FN2O3S2/c1-16-9-11-8(13)5-2-4(10)3-6(12(14)15)7(5)17-9/h2-3H,1H3 |
InChI Key |
WPEOCHCHPNHPJY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=O)C2=C(S1)C(=CC(=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
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